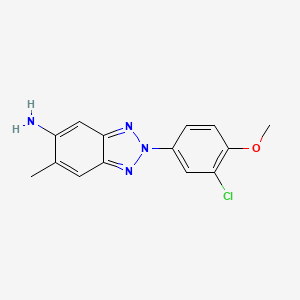

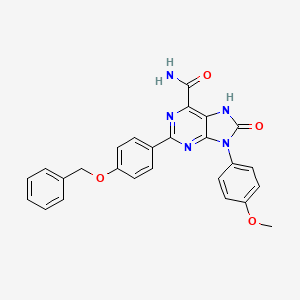

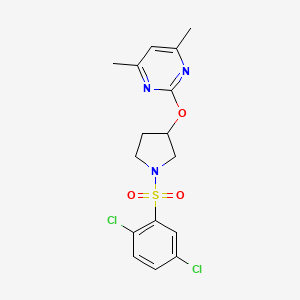

(Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile, also known as DBCO-PEG4-azide, is a chemical compound that has gained significant attention in the field of scientific research. This compound is used as a bioconjugation reagent, which means it is used to attach other molecules to biological molecules such as proteins and DNA.

Scientific Research Applications

Scientific Research Applications of Related Chemical Structures

1. Drug Development and Pharmacokinetics

Compounds with structures similar to "(Z)-2-(5-(2,5-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-3-oxobutanenitrile" have been extensively studied for their pharmacological properties, including their roles as diuretics and antibiotics. For instance, Etozolin, an oxothiazolidin derivative, has been evaluated for its diuretic activities, showing dose-dependent effects and significant sodium and chloride excretion without significant differences in potassium excretion, suggesting its potential application in treating conditions requiring diuresis (Biamino, 1977; Scheitza, 1977).

2. Treatment of Infectious Diseases

Linezolid, an antibiotic belonging to the oxazolidinone class, is another example that demonstrates the potential therapeutic applications of compounds with similar structures. It is used to treat infections caused by gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Studies have highlighted its efficacy in treating nosocomial pneumonia, comparing favorably with vancomycin (Rubinstein et al., 2001).

3. Exploring Mechanisms of Action and Toxicity

Research into the mechanisms of action and potential toxicity of these compounds is critical. For example, studies on linezolid have investigated its potential to cause lactic acidosis, suggesting that it might inhibit mitochondrial protein synthesis by binding to mitochondrial ribosomes, a mechanism of action that could provide insights into the drug's effects and safety profile (Palenzuela et al., 2005).

properties

IUPAC Name |

(2Z)-2-[5-[(2,5-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-3-oxobutanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O2S/c1-7(19)10(6-17)14-18-13(20)12(21-14)5-8-4-9(15)2-3-11(8)16/h2-4,12H,5H2,1H3,(H,18,20)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMIGUPFYAKEII-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C1NC(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C\1/NC(=O)C(S1)CC2=C(C=CC(=C2)Cl)Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (7S,8aS)-7-fluoro-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2731959.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2731964.png)

![2-[2-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2731966.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2731969.png)